molecular formula C21H20O7 B12164213 (2E)-6-(2-oxopropoxy)-2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2E)-6-(2-oxopropoxy)-2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12164213
M. Wt: 384.4 g/mol
InChI Key: VUQRXJLVWVAFTL-QGMBQPNBSA-N
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Description

“(2E)-6-(2-oxopropoxy)-2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a mouthful, but let’s break it down. This compound belongs to the class of benzofuran derivatives. Its chemical structure consists of a benzofuran ring fused with a benzylidene moiety and an oxopropoxy side chain. The “2E” in the name indicates the E-isomer configuration of the double bond in the benzylidene group.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2,3,5-trimethoxybenzaldehyde with 2-oxopropyl acetate under basic conditions. The reaction proceeds via an aldol condensation, followed by cyclization to form the benzofuran ring. The E-isomer is favored due to steric effects.

Reaction Conditions:

    Reagents: 2,3,5-trimethoxybenzaldehyde, 2-oxopropyl acetate, base (e.g., sodium hydroxide)

    Solvent: Organic solvent (e.g., ethanol, methanol)

    Temperature: Room temperature

    Mechanism: Aldol condensation followed by cyclization

Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The benzylidene group can undergo oxidation to form the corresponding benzoic acid derivative.

    Reduction: Reduction of the carbonyl group in the oxopropoxy side chain yields the alcohol.

    Substitution: The methoxy groups on the benzofuran ring are susceptible to nucleophilic substitution reactions.

Common Reagents:

    Oxidation: KMnO₄, CrO₃

    Reduction: NaBH₄, LiAlH₄

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products:
  • Oxidation: 2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-carboxylic acid
  • Reduction: 2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-ol
  • Substitution: Various derivatives with modified methoxy groups

Scientific Research Applications

Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

Biology:

    Antioxidant Properties: The compound’s methoxy groups contribute to its antioxidant activity.

    Cytotoxicity: Investigated for potential anticancer effects.

Medicine:

    Antimicrobial Activity: Studied for its antibacterial and antifungal properties.

    Neuroprotective Effects: Some studies suggest neuroprotective potential.

Industry: Limited industrial applications, but its derivatives may find use in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism remains elusive, but its antioxidant properties and potential interactions with cellular pathways contribute to its effects.

Comparison with Similar Compounds

This compound’s unique combination of benzofuran, benzylidene, and oxopropoxy groups sets it apart. Similar compounds include benzofuran derivatives with varying substituents.

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Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

(2E)-6-(2-oxopropoxy)-2-[(2,3,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C21H20O7/c1-12(22)11-27-14-5-6-16-17(9-14)28-18(20(16)23)8-13-7-15(24-2)10-19(25-3)21(13)26-4/h5-10H,11H2,1-4H3/b18-8+

InChI Key

VUQRXJLVWVAFTL-QGMBQPNBSA-N

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=C(C(=CC(=C3)OC)OC)OC)/O2

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC(=C3)OC)OC)OC)O2

Origin of Product

United States

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